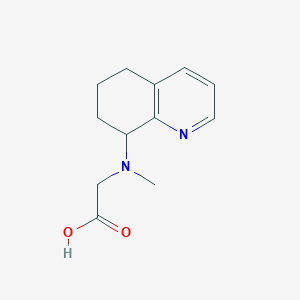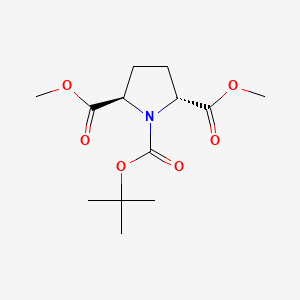
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole: is a heterocyclic compound that contains a thiadiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
科学的研究の応用
Chemistry: In chemistry, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Researchers investigate its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a scaffold for the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for applications in various industrial processes.
作用機序
The mechanism of action of 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-triazole
- 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiazole
Comparison: Compared to similar compounds, 3-Methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring. This sulfur atom can impart different chemical and biological properties, such as increased reactivity and potential for forming specific interactions with biological targets. The presence of the pyrrolidine ring also contributes to its distinct characteristics, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3S |
|---|---|
分子量 |
183.28 g/mol |
IUPAC名 |
3-methyl-5-(1-methylpyrrolidin-3-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H13N3S/c1-6-9-8(12-10-6)7-3-4-11(2)5-7/h7H,3-5H2,1-2H3 |
InChIキー |
BCGHNIYMRAXWBB-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=N1)C2CCN(C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B13893732.png)



![5-(4-methoxyphenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13893765.png)









